molecular formula C13H12F3NO2 B2845918 2,2,2-Trifluoro-1-[7-(oxiran-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one CAS No. 2126162-97-6

2,2,2-Trifluoro-1-[7-(oxiran-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one

Cat. No.: B2845918
CAS No.: 2126162-97-6
M. Wt: 271.239
InChI Key: ITKBZCZZROAREN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-[7-(oxiran-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one is a complex organic compound characterized by its trifluoromethyl group and oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[7-(oxiran-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. This can be achieved through the Biltz synthesis, which involves the condensation of benzaldehyde with amines. The subsequent introduction of the trifluoromethyl group and the oxirane ring requires careful control of reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The oxirane ring can be oxidized to form a diol.

  • Reduction: : The trifluoromethyl group can be reduced under specific conditions.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the oxirane ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and osmium tetroxide.

  • Reduction: : Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of a diol derivative.

  • Reduction: : Formation of a trifluoromethylated compound with reduced fluorine content.

  • Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can impart unique properties to the resulting compounds, such as increased stability and lipophilicity.

Biology

In biological research, the compound can be used to study enzyme inhibition and protein binding. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in drug discovery.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to modulate biological processes makes it a candidate for drug design and development.

Industry

In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties can enhance the performance of various products, from coatings to adhesives.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-[7-(oxiran-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate access. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-one

  • 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-one

Uniqueness

2,2,2-Trifluoro-1-[7-(oxiran-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one is unique due to its combination of the trifluoromethyl group and the oxirane ring, which are not commonly found together in other compounds. This combination imparts distinct chemical and physical properties that can be leveraged in various applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-[7-(oxiran-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2/c14-13(15,16)12(18)17-4-3-8-1-2-9(11-7-19-11)5-10(8)6-17/h1-2,5,11H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKBZCZZROAREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)C3CO3)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.